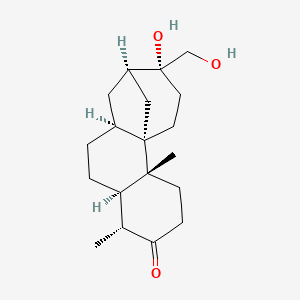
18-Nor-3-ketoaphidicolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Nor-3-ketoaphidicolin is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and various functional groups, including hydroxyl and carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Nor-3-ketoaphidicolin typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
- Formation of the cycloheptane ring system through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Methylation to introduce the dimethyl groups.
- Final steps to form the methano bridge and hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
18-Nor-3-ketoaphidicolin can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a model system for studying complex ring structures and reaction mechanisms.
Biology
In biology, it may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
In industry, it could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 18-Nor-3-ketoaphidicolin exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
18-Nor-3-ketoaphidicolin: Unique due to its specific ring structure and functional groups.
Other similar compounds: Compounds with similar ring structures or functional groups, such as other cycloheptane derivatives or hydroxymethyl-substituted compounds.
Uniqueness
This compound is unique due to its combination of multiple fused rings, hydroxyl groups, and a methano bridge, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
123355-76-0 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.446 |
InChI |
InChI=1S/C19H30O3/c1-12-15-4-3-13-9-14-10-18(13,7-8-19(14,22)11-20)17(15,2)6-5-16(12)21/h12-15,20,22H,3-11H2,1-2H3/t12-,13+,14-,15-,17-,18+,19+/m1/s1 |
Clave InChI |
UKNWQIREDRCBQI-WEYWOMDKSA-N |
SMILES |
CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)
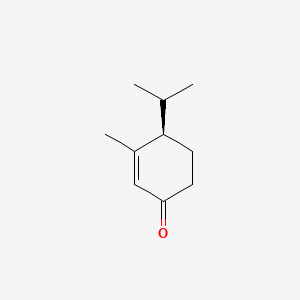
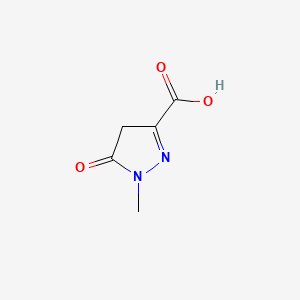
![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)
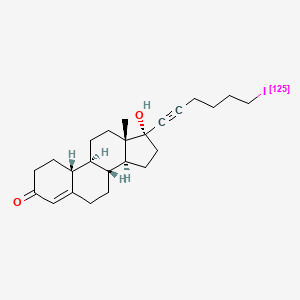
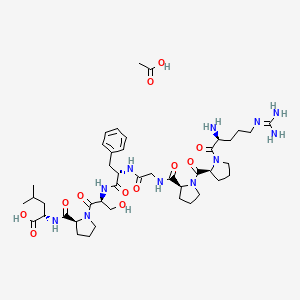
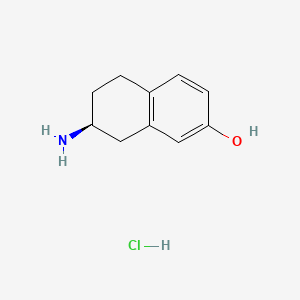
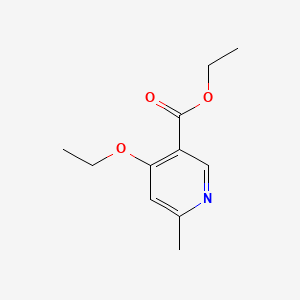
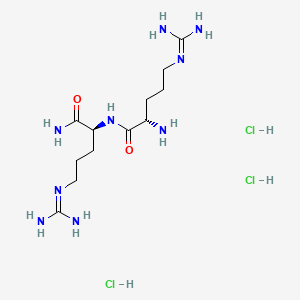
![(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid](/img/structure/B568445.png)
